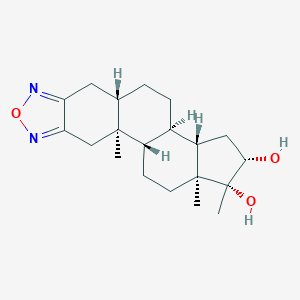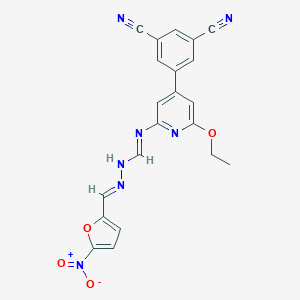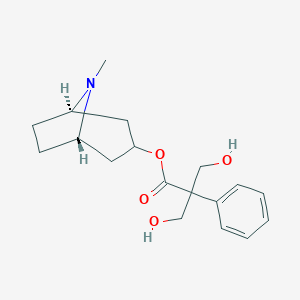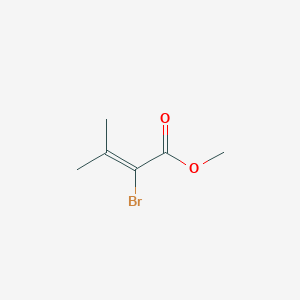
2-Bromo-3-methylbutenoic acid methyl ester
Overview
Description
2-Bromo-3-methylbutenoic acid methyl ester is an organic compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by its bromine atom attached to a methylbut-2-enoate structure, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 2-bromo-3-methylbut-2-enoate is a chemical compound that primarily targets organic synthesis processes . It is used as a reagent in various chemical reactions, particularly in the bromination of other compounds .
Mode of Action
The compound interacts with its targets through a process known as bromination. This involves the substitution or addition of a bromine atom into a substrate molecule . For instance, it can react with N-bromosuccinimide under irradiation with light to form 4-bromo-2-methylbut-2-en-4-olide .
Biochemical Pathways
It is known to participate in various organic synthesis reactions, contributing to the formation of new compounds .
Result of Action
The primary result of Methyl 2-bromo-3-methylbut-2-enoate’s action is the formation of new compounds through bromination reactions. For example, it can react with N-bromosuccinimide under light irradiation to form 4-bromo-2-methylbut-2-en-4-olide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbutenoic acid methyl ester can be synthesized through the bromination of methyl 3-methylbut-2-enoate. This reaction typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator and light . The reaction proceeds via a radical mechanism, leading to the formation of the desired brominated product.
Industrial Production Methods: In an industrial setting, the production of methyl 2-bromo-3-methylbut-2-enoate may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Cold-chain transportation and storage under inert atmosphere at temperatures below -20°C are essential to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylbutenoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Radical Initiators: Such as benzoyl peroxide or azobisisobutyronitrile (AIBN) for radical reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed:
Methyl 2,3-dibromo-2-methylbutanoate: Formed through further bromination.
Methyl 3-methylbut-2-enoate: Formed through dehalogenation.
Scientific Research Applications
2-Bromo-3-methylbutenoic acid methyl ester is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: For the development of new drugs and therapeutic agents.
Material Science: In the production of polymers and advanced materials.
Chemical Biology: As a probe to study biological pathways and enzyme mechanisms.
Comparison with Similar Compounds
Methyl 3-methylbut-2-enoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 2,3-dibromo-2-methylbutanoate: Contains an additional bromine atom, increasing its reactivity.
Methyl 2-bromo-3-methylbutanoate: Similar structure but with a saturated carbon chain.
Uniqueness: 2-Bromo-3-methylbutenoic acid methyl ester is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to undergo both substitution and addition reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-bromo-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-4(2)5(7)6(8)9-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXWQHNWFFNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348871 | |
| Record name | methyl 2-bromo-3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51263-40-2 | |
| Record name | methyl 2-bromo-3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-3-methylbut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






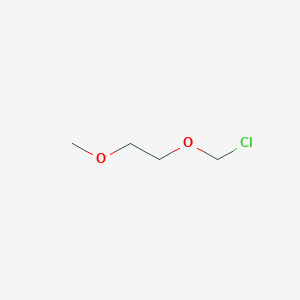
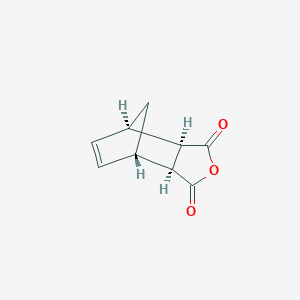

![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)


